REACTION_CXSMILES
|
O[C:2]1[C:3]([OH:18])=[C:4](O)[C:5](O)=[C:6]([CH:15]=1)[C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:8].[OH-].[Na+].C1([O-:27])C=CC=CC=1.[Na+].[Na+].C1([O-])C=CC=CC=1.ClC([SiH2]OC)Cl>>[OH:18][C:3]1[CH:4]=[CH:5][C:6]([C:7]([C:9]2[CH:14]=[CH:13][C:12]([OH:27])=[CH:11][CH:10]=2)=[O:8])=[CH:15][CH:2]=1 |f:1.2,3.4.5.6|
|
Name
|
tetrahydroxybenzophenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C(=C(C(=C(C(=O)C2=CC=CC=C2)C1)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
disodium phenolate salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[O-].[Na+].[Na+].C1(=CC=CC=C1)[O-]
|
Name
|
dichloromethylmethoxysilane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(Cl)[SiH2]OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Synthesis I
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C(=O)C2=CC=C(C=C2)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |